molecular formula C32H40BrN5O5 B1667881 Bromocriptine CAS No. 25614-03-3

Bromocriptine

Cat. No.: B1667881
CAS No.: 25614-03-3
M. Wt: 654.6 g/mol
InChI Key: OZVBMTJYIDMWIL-AYFBDAFISA-N
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Description

Bromocriptine is an ergoline derivative and a dopamine agonist. It was originally marketed under the brand name Parlodel and has since been sold under various other names. This compound is primarily used in the treatment of pituitary tumors, Parkinson’s disease, hyperprolactinemia, neuroleptic malignant syndrome, and type 2 diabetes . It was patented in 1968 and approved for medical use in 1975 .

Scientific Research Applications

Safety and Hazards

Bromocriptine should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is also advised to avoid ingestion and inhalation, prolonged or repeated exposure, and ensure adequate ventilation . In case of accidental release, personal protective equipment should be used, and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Bromocriptine is a dopamine D2 receptor agonist . It primarily targets the dopamine receptors in the brain, particularly in the basal ganglia , hypothalamus , and midbrain . These receptors play a crucial role in regulating various physiological functions, including prolactin secretion, motor control, and certain aspects of behavior .

Mode of Action

This compound interacts with its targets by activating postsynaptic dopamine receptors in the tuberoinfundibular and nigrostriatal pathways . In the tuberoinfundibular pathway, this activation leads to the inhibition of pituitary prolactin secretion , which can be beneficial in treating conditions associated with hyperprolactinemia . In the nigrostriatal pathway, this compound enhances coordinated motor control , which is particularly useful in managing Parkinsonian Syndrome .

Biochemical Pathways

This compound’s action on the dopamine receptors affects several biochemical pathways. It is believed to augment low hypothalamic dopamine levels and inhibit excessive sympathetic tone within the central nervous system (CNS), resulting in a reduction in postmeal plasma glucose levels due to enhanced suppression of hepatic glucose production . This compound also reduces fasting and postmeal plasma free fatty acid (FFA) and triglyceride levels .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce the expression of Ki67 protein in the endometrium of women with adenomyosis, indicating a potential anti-proliferative effect . This compound also significantly inhibits the proliferative and migrative abilities of endometrial stromal cells derived from women with adenomyosis . In the context of type 2 diabetes, this compound reduces the mRNA expression of the damage-associated molecular pattern (DAMP)-activated pro-inflammatory pathway initiators TLR2 and TLR4 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, long-term treatment with this compound has minimal or no harmful effects on renal, hepatic, cardiac, or hematologic functions . Moreover, this compound treatment has been shown to reduce blood glucose and body mass index (BMI), which are major cardiovascular risk factors in type 2 diabetes mellitus patients . .

Biochemical Analysis

Biochemical Properties

Bromocriptine is a partial agonist of the dopamine D2 receptor . It also interacts with other dopamine receptors and with various serotonin and adrenergic receptors . This compound has additionally been found to inhibit the release of glutamate by reversing the GLT1 glutamate transporter .

Cellular Effects

This compound blocks the release of a hormone called prolactin from the pituitary gland . Prolactin affects the menstrual cycle and milk production . This compound is used to treat certain menstrual problems in women and stops milk production in some men and women who have abnormal milk leakage .

Molecular Mechanism

This compound stimulates centrally-located dopaminergic receptors resulting in a number of pharmacologic effects . Five dopamine receptor types from two dopaminergic subfamilies have been identified . The dopaminergic D1 receptor subfamily consists of D1 and D5 subreceptors, which are associated with dyskinesias .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound use was associated with a modest but statistically significant decline in temperature, with nadir at 72 h post initiation . This suggests that the effects of this compound can change over time in a laboratory setting.

Dosage Effects in Animal Models

In animal models, studies conducted on this compound have shown that stimulating D2 receptors may enhance working memory in rodents, whereas inhibiting these receptors could have the opposite effect, reducing working memory performance .

Metabolic Pathways

This compound is completely metabolized by the liver, primarily by hydrolysis of the amide bond to produce lysergic acid and a peptide fragment, both inactive and non-toxic . This compound is metabolized by cytochrome P450 3A4 and excreted primarily in the feces via biliary secretion .

Transport and Distribution

This compound is rapidly absorbed (about 28% to 37% of the total dose) after oral administration . It is metabolized by cytochrome P450 3A4 and excreted primarily in the feces via biliary secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromocriptine is synthesized through a series of chemical reactions starting from ergot alkaloids. The preparation of this compound mesylate involves dissolving this compound in methanol, followed by the addition of methanesulfonic acid aqueous solution. The mixture is stirred, cooled, filtered, and recrystallized with ethanol to obtain this compound mesylate .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromocriptine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various hydroxylated metabolites .

Comparison with Similar Compounds

Comparison: Bromocriptine is unique in its quick-release formulation, which allows for rapid onset of action. It is also used as an adjunct therapy for type 2 diabetes, a feature not commonly seen with other dopamine agonists. Cabergoline, on the other hand, has a longer half-life and is often preferred for its less frequent dosing schedule .

Properties

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVBMTJYIDMWIL-AYFBDAFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40BrN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22260-51-1 (mesylate (salt))
Record name Bromocriptine [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID1022687
Record name Bromocriptine
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Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromocriptine
Source Human Metabolome Database (HMDB)
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Solubility

8.58e-02 g/L
Record name Bromocriptine
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Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 receptor causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders.
Record name Bromocriptine
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CAS No.

25614-03-3
Record name (+)-Bromocriptine
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Record name Bromocriptine
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Record name BROMOCRIPTINE
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Record name Bromocriptine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215-218
Record name Bromocriptine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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